2,2-Diethyl-1,3-thiazolidine-4-carboxylic Acid: Chemical Structure, Physical Properties, and Applications in Prodrug Design
2,2-Diethyl-1,3-thiazolidine-4-carboxylic Acid: Chemical Structure, Physical Properties, and Applications in Prodrug Design
Executive Summary
2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid (CAS: 90205-29-1)[1] is a specialized heterocyclic compound belonging to the thiazolidine family. Synthesized via the cyclocondensation of L-cysteine and 3-pentanone (diethyl ketone), this compound serves as a critical scaffold in medicinal chemistry and drug development[2][3]. By masking the reactive sulfhydryl (-SH) and amino (-NH 2 ) groups of cysteine, the thiazolidine ring enhances lipophilicity and modulates pharmacokinetic profiles, allowing for the targeted intracellular delivery of active thiols[4]. This whitepaper provides an in-depth technical analysis of its physical properties, mechanistic synthesis, and applications in prodrug design.
Chemical Structure & Physical Properties
The core structure consists of a five-membered 1,3-thiazolidine ring (1-thia-3-azacyclopentane). The C2 position is disubstituted with two ethyl groups (derived from the 3-pentanone precursor), while the C4 position bears a carboxylic acid (derived from the cysteine backbone). This 2,2-diethyl substitution introduces significant steric hindrance compared to unsubstituted thioproline, which directly impacts the stability and hydrolysis rate of the ring in aqueous and physiological environments[4][5].
Table 1: Quantitative Physical and Chemical Properties
| Property | Value |
| Chemical Name | 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid |
| CAS Registry Number | 90205-29-1[1] |
| Molecular Formula | C 8 H 15 NO 2 S[1] |
| Molecular Weight | 189.28 g/mol [1] |
| Core Scaffold | 1-Thia-3-azacyclopentane |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in H 2 O, Ethanol, DMSO |
| LogP (Predicted) | ~1.2 - 1.5 (Enhanced lipophilicity vs. L-cysteine) |
Mechanistic Synthesis & Causality
The synthesis of 2,2-diethyl-1,3-thiazolidine-4-carboxylic acid relies on a one-pot cyclocondensation reaction under mildly basic conditions[2][6]. The reaction represents a catalyst-free bioconjugation between a 1,2-aminothiol and a ketone, proceeding via a reversible Schiff base intermediate[4][5].
Workflow of the cyclocondensation synthesis of 2,2-diethyl-1,3-thiazolidine-4-carboxylic acid.
Step-by-Step Methodology: One-Pot Cyclocondensation
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Solvent Preparation & Degassing: Prepare a 1:1 (v/v) mixture of absolute ethanol and distilled water. Degas the solvent by bubbling nitrogen gas for 15 minutes.
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Causality: Degassing displaces dissolved oxygen, preventing the oxidative dimerization of L-cysteine into cystine, which would drastically reduce the yield of the target monomer. The ethanol/water mixture is required to co-solubilize the highly polar L-cysteine and the lipophilic 3-pentanone[6].
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Substrate Dissolution & pH Adjustment: Dissolve 10 mmol of L-cysteine in the solvent. Add sodium acetate to adjust the pH to approximately 7.5.
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Causality: The pH is critical. At pH 7.5, the amino group of cysteine is sufficiently deprotonated to act as a nucleophile, initiating the attack on the ketone to form the Schiff base intermediate. Simultaneously, the thiol group remains reactive for the subsequent intramolecular ring closure[5].
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Electrophile Addition: Add 10.5 mmol (slight stoichiometric excess) of 3-pentanone dropwise to the stirring solution at 25 °C.
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Causality: A slight excess of the ketone drives the equilibrium of the reversible Schiff base formation forward according to Le Chatelier's principle[4].
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Cyclization: Stir the reaction continuously for 24 hours at room temperature.
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Causality: The conversion of the Schiff base to the thiazolidine ring is thermodynamically driven but kinetically slow due to the steric bulk of the two ethyl groups on 3-pentanone. Extended stirring ensures maximum conversion[2].
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Isolation & Purification: Concentrate the mixture under reduced pressure to remove the ethanol. Adjust the aqueous residue to pH 3.5 (the approximate isoelectric point of the product) using 1M HCl to induce precipitation. Filter and wash with cold diethyl ether.
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Causality: Adjusting to the isoelectric point minimizes the solubility of the zwitterionic product, maximizing recovery. The ether wash removes any unreacted 3-pentanone and non-polar byproducts.
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Protocol Validation & Quality Control (Self-Validating System)
To ensure the integrity of the synthesis, the protocol must act as a self-validating system:
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In-Process Control (HPLC-UV): Monitor the reaction by tracking the disappearance of the 3-pentanone peak. The reaction is deemed complete when the ketone peak area is <5% of its initial value.
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Structural Validation (NMR): The success of the ring closure is definitively proven by 1 H-NMR. The disappearance of the free thiol (-SH) proton signal (typically around 1.5 ppm) and the distinct shift of the C2 carbon in 13 C-NMR confirm that the sulfur atom has been successfully incorporated into the heterocyclic ring.
Pharmacokinetics & Prodrug Applications
Thiazolidine-4-carboxylic acids are extensively utilized as prodrugs to overcome the poor pharmacokinetic properties of free thiols[3]. Free L-cysteine is rapidly metabolized, highly susceptible to oxidation in plasma, and exhibits poor cellular uptake. By converting it into 2,2-diethyl-1,3-thiazolidine-4-carboxylic acid, the molecule gains enhanced lipophilicity, allowing it to cross biological membranes more efficiently[3][4].
Once inside the cell, particularly within the acidic environment of the lysosome (pH < 5.5), the thiazolidine ring undergoes reversible hydrolysis[4]. The steric bulk of the 2,2-diethyl substitution fine-tunes this hydrolysis rate, preventing premature degradation in the bloodstream (pH 7.4) while ensuring a steady release of active L-cysteine intracellularly. This mechanism is critical for replenishing intracellular glutathione (GSH) levels, mitigating oxidative stress, and treating conditions like cystinosis where bypassing defective amino acid transporters is required[4].
Intracellular hydrolysis pathway of the thiazolidine prodrug releasing active L-cysteine.
Sources
- 1. 90205-29-1・2,2-diethyl-1,3-thiazolidine-4-carboxylic acid・2,2-diethyl-1,3-thiazolidine-4-carboxylic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
